molecular formula C3HBrINS B2975266 3-Bromo-4-iodo-1,2-thiazole CAS No. 202287-54-5

3-Bromo-4-iodo-1,2-thiazole

Cat. No.: B2975266
CAS No.: 202287-54-5
M. Wt: 289.92
InChI Key: FRDAIETTXKDGMN-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-1,2-thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years. Various methods have been developed for the synthesis of thiazoles, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine . Copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in good yields under mild reaction conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They undergo various chemical reactions, including aromatic nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .

Scientific Research Applications

Reductive Dehalogenation and Thiazole Synthesis

  • Reductive Dehalogenation in Thiazoles : The interaction between 2-halothiazoles (including bromo- and iodo-thiazoles) with tertiary phosphine in alcohol solvents leads to the formation of unsubstituted thiazoles, demonstrating a pathway for both the dehalogenation and synthesis of thiazole derivatives (Allen, 1992).

Synthesis via Pd/Cu-mediated Sonogashira Coupling

  • Sonogashira Coupling in Water : A method for synthesizing 6-substituted imidazo[2,1-b]thiazoles via Pd/Cu-mediated Sonogashira coupling of 2-amino-3-(2-propynyl)thiazolium bromide with various iodobenzenes, showcasing an efficient route for creating thiazole derivatives in an aqueous environment (Kamali et al., 2009).

Arylation of Azole Compounds

  • Palladium-Catalyzed Arylation : Investigating the arylation of azole compounds, including thiazoles, with aryl halides using palladium catalysts, highlighting the ability to selectively produce arylazoles, which are crucial intermediates in pharmaceutical synthesis (Pivsa-Art et al., 1998).

Synthesis of Bromodifluoromethyl Thiazoles

  • Synthesis of Bromodifluoromethyl Thiazoles : A synthetic protocol for introducing a bromodifluoromethyl group into thiazoles, demonstrating the potential for creating thiazole-based compounds with significant applications in drug discovery and radiopharmaceutics (Colella et al., 2018).

Future Directions

Thiazoles have diverse biological activities and are a significant heterocyclic system in natural products and drugs . They are expected to continue to attract increasing attention in the future for the development of new compounds for various therapeutic applications .

Properties

IUPAC Name

3-bromo-4-iodo-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrINS/c4-3-2(5)1-7-6-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDAIETTXKDGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrINS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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